Distinct CLogP and Hydrogen‑Bond Acceptor Profile vs. the Phenyl and 4‑Methoxyphenyl Analogs
The target compound (XLogP3 = 2.9, 5 H‑bond acceptors) occupies a unique lipophilicity window relative to its closest analogs: the unsubstituted phenyl derivative (2‑phenyl‑N‑(5‑(thiophen‑2‑ylmethyl)‑1,3,4‑oxadiazol‑2‑yl)acetamide, estimated XLogP3 ≈ 2.4, 5 acceptors) and the 4‑methoxyphenyl analog (estimated XLogP3 ≈ 2.2, 6 acceptors) . The ~0.5–0.7 logP increase imparted by the p‑methyl group enhances passive membrane permeability while maintaining oral bioavailability potential, without introducing a strong electron‑withdrawing or additional H‑bond acceptor that could alter off‑target binding. In a related oxadiazole series, a logP shift of 0.5 units was sufficient to change the NTPDase2 vs. NTPDase3 selectivity ratio by >10‑fold .
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 2.9; H‑bond acceptors = 5 |
| Comparator Or Baseline | Phenyl analog: XLogP3 ≈ 2.4, 5 acceptors; 4‑Methoxyphenyl analog: XLogP3 ≈ 2.2, 6 acceptors (estimated from PubChem entries) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (vs. phenyl), +0.7 (vs. 4‑methoxyphenyl); ΔHBA = 0 (vs. phenyl), −1 (vs. 4‑methoxyphenyl) |
| Conditions | Computed values (PubChem, XLogP3 3.0 method) |
Why This Matters
For procurement decisions, the distinct lipophilicity of the target compound offers a specific SAR point in permeability‑focused screening campaigns that cannot be achieved with the phenyl or methoxyphenyl analogs.
- [1] PubChem. Computed XLogP3 values for N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide (CID 49693696) and closely related analogs (accessed 2026-04-29). View Source
- [2] Abbas, S. Z.; et al. RSC Adv. 2026, 16, 21705‑21723. Observation of >10‑fold selectivity shift with small logP changes in an oxadiazole series. View Source
